Cas no 111011-18-8 (5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine)

5,6-Diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with phenyl groups and a hydrazone-linked pyridinyl moiety. This structure imparts potential utility in coordination chemistry and material science due to its chelating properties and π-conjugated system. The presence of multiple aromatic rings and nitrogen heteroatoms enhances its ability to form stable complexes with transition metals, making it relevant for catalytic or sensing applications. The (E)-configuration of the hydrazone linkage ensures structural rigidity, which may improve selectivity in binding interactions. Its synthesis and functionalization offer opportunities for further derivatization, expanding its applicability in supramolecular chemistry and pharmaceutical research.
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine structure
111011-18-8 structure
商品名:5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
CAS番号:111011-18-8
MF:C21H16N6
メガワット:352.392
CID:3608346
PubChem ID:9614834

5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine 化学的及び物理的性質

名前と識別子

    • 4-Pyridinecarboxaldehyde, (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
    • (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine
    • 5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
    • 5,6-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazin-3-amine
    • AKOS024602197
    • SR-01000109937-1
    • F0918-1009
    • 111011-18-8
    • SR-01000109937
    • インチ: InChI=1S/C21H16N6/c1-3-7-17(8-4-1)19-20(18-9-5-2-6-10-18)25-27-21(24-19)26-23-15-16-11-13-22-14-12-16/h1-15H,(H,24,26,27)/b23-15+
    • InChIKey: KCRKEOFQLWEWDP-HZHRSRAPSA-N

計算された属性

  • せいみつぶんしりょう: 352.14364454Da
  • どういたいしつりょう: 352.14364454Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 76Ų

5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0918-1009-25mg
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0918-1009-4mg
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0918-1009-2μmol
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0918-1009-3mg
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0918-1009-20μmol
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0918-1009-5μmol
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0918-1009-10μmol
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0918-1009-20mg
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0918-1009-1mg
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0918-1009-10mg
5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine
111011-18-8 90%+
10mg
$79.0 2023-05-17

5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine 関連文献

5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazineに関する追加情報

Introduction to 5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine (CAS No. 111011-18-8)

5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 111011-18-8, belongs to the triazine class of heterocyclic compounds, which are widely recognized for their versatility in medicinal chemistry. The presence of multiple aromatic rings and a hydrazine moiety in its structure imparts a rich chemical reactivity, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine features a central triazine ring substituted with two phenyl groups at the 5 and 6 positions. The hydrazinyl substituent at the 3-position introduces a reactive site that can engage in various chemical transformations, including condensation reactions with aldehydes and ketones. Additionally, the (E)-configuration of the double bond in the hydrazine derivative enhances its electronic properties, influencing its interactions with biological targets.

The pyridin-4-ylmethylidene moiety attached to the hydrazine group is another critical feature of this compound. Pyridine derivatives are well-known for their ability to modulate biological pathways due to their interaction with nucleophiles and metal ions. The presence of this group in 5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-1,2,4-triazine suggests potential applications in designing molecules that can interact with enzymes or receptors involved in disease processes. This structural motif has been extensively studied in the development of antimicrobial and anti-inflammatory agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular modeling studies on 5,6-diphenyl-3-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-y]-1,2,4-triazine have revealed its potential binding affinity to various protein targets. These studies indicate that the compound may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. The aromatic rings and the hydrazine group contribute to favorable interactions with hydrophobic pockets and polar residues in protein active sites.

In vitro experiments have begun to explore the pharmacological profile of 5,6-diphenyl-3-[(-E)-2-[pyridin -4 - ylmethylidene]hydrazin -1 - yl]-1 , 2 , 4 - triazine. Initial studies suggest that this compound demonstrates moderate activity against certain bacterial strains, indicating its potential as a precursor for novel antibiotics. The hydrazine moiety can participate in Michael addition reactions with unsaturated substrates, leading to the formation of bioactive derivatives. This reactivity has been exploited in designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

The synthesis of 5 , 6 - diphenyl - 3 - [ ( E ) - 2 - [ ( pyridin - 4 - yl ) methylidene ] hydrazin - 1 - yl ] - 1 , 2 , 4 - triazine involves multi-step organic transformations that highlight the synthetic versatility of triazine derivatives. The introduction of the pyridin -4 - yl group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic ring system efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation.

The pharmacokinetic properties of this compound are under active investigation to assess its suitability for therapeutic applications. Preliminary data suggest that 5 , 6 - diphenyl - 3 - [ ( E ) - 2 - [ ( pyridin - 4 - yl ) methylidene ] hydrazin - 1 - yl ] - 1 , 2 , 4 - triazine exhibits reasonable solubility and stability under physiological conditions. These characteristics are crucial for drug development as they influence absorption, distribution, metabolism, and excretion (ADME) profiles. Further studies are being conducted to optimize these properties through structural modifications.

The role of pyridine derivatives in medicinal chemistry cannot be overstated. Their ability to form hydrogen bonds and coordinate with metal ions makes them valuable scaffolds for drug design. In particular , the pyridin _4 _ yl _methylidene moiety in 5 , 6 _ diphenyl _3_ [ ( E ) _2_ [ ( pyridin _4_ _ yl ) methylidene ] hydrazin _1_ _ yl ]_ _1 , _2_ , _4_ _triazine has been shown to enhance binding interactions with biological targets through π-stacking and electrostatic interactions . These features have inspired new strategies for developing small molecule inhibitors targeting neurological disorders such as Alzheimer's disease .

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 5 ,6_ diphenyl_3_[(E)_2_[(pyridin_4_yl)methylidene]hydrazin_1_yl]-1 ,2 ,4-triazine . These computational tools analyze vast datasets to predict molecular properties and biological activities , allowing researchers to prioritize compounds for experimental validation . Such approaches have significantly reduced the time required from hypothesis generation to lead optimization .

The future prospects for 5 ,6-diphenyl_3_[(E)_2_[(pyridin_4_yl)methylidene]hydrazin_1_yl]-1 ,2 ,4-triazine include its exploration as an intermediate in multicomponent reactions (MCRs) . MCRs enable the rapid assembly of complex molecules from simple precursors , offering an efficient route to diversity-oriented synthesis . By leveraging known reactivity patterns , researchers can generate libraries of derivatives for high-throughput screening .

In conclusion,5 ,6-dipheny l_3_[(E)_2_[(pyridi n_4_y l)methyl iden e]hy dразин _1_y l]-1 ,₂ ,₄-tria zin e(CAS No .111011–18–8) represents a structurally intriguing compound with potential therapeutic applications . Its unique combination of functional groups , coupled with recent advances i n computational an d synthetic chemistry , positions it as a valuable scaffold f or further exploration i n pharma ceutical research 。 Ongoing studies aim t o elucidate i ts mechanis ms o f action an d optimize i ts pharma cokinetic properties , paving t he way f or future clinical development 。 p >

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